[2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[1,2-di(prop-2-enoyloxy)ethoxy]benzoate;(2,4-dimethylphenyl) 7-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxynaphthalene-2-carboxylate;(4-methoxy-2-methylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxybenzoate
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Overview
Description
The compound [2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[1,2-di(prop-2-enoyloxy)ethoxy]benzoate;(2,4-dimethylphenyl) 7-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxynaphthalene-2-carboxylate;(4-methoxy-2-methylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxybenzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of benzothiazole derivatives, hydrazone formation, and esterification reactions. Each step requires specific reaction conditions, such as temperature, solvents, and catalysts, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breakdown of ester bonds in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions employed. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in materials science and engineering.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological processes. Detailed studies on the compound’s structure-activity relationship (SAR) can provide insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzothiazole derivatives, hydrazones, and esters with comparable structures and properties.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C134H125N9O32S3 |
---|---|
Molecular Weight |
2469.7 g/mol |
IUPAC Name |
[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[1,2-di(prop-2-enoyloxy)ethoxy]benzoate;(2,4-dimethylphenyl) 7-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxynaphthalene-2-carboxylate;(4-methoxy-2-methylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxybenzoate |
InChI |
InChI=1S/C50H47N3O12S.C46H45N3O13S.C38H33N3O7S/c1-5-45(54)60-23-10-9-22-59-30-40(63-47(56)21-24-61-46(55)6-2)31-62-39-18-16-34(17-19-39)48(57)65-43-28-35-14-15-36(49(58)64-42-20-13-32(3)25-33(42)4)26-37(35)27-38(43)29-51-53-50-52-41-11-7-8-12-44(41)66-50;1-5-41(50)57-23-10-9-22-56-28-36(60-43(52)21-24-58-42(51)6-2)29-59-34-16-13-31(14-17-34)44(53)62-39-19-15-32(45(54)61-38-20-18-35(55-4)25-30(38)3)26-33(39)27-47-49-46-48-37-11-7-8-12-40(37)63-46;1-4-9-25-12-14-26(15-13-25)28-18-21-32(29(22-28)23-39-41-38-40-31-10-7-8-11-33(31)49-38)47-37(44)27-16-19-30(20-17-27)46-36(48-35(43)6-3)24-45-34(42)5-2/h5-8,11-20,25-29,40H,1-2,9-10,21-24,30-31H2,3-4H3,(H,52,53);5-8,11-20,25-27,36H,1-2,9-10,21-24,28-29H2,3-4H3,(H,48,49);5-8,10-23,36H,2-4,9,24H2,1H3,(H,40,41) |
InChI Key |
KFBQUDUCBSYVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC(COC(=O)C=C)OC(=O)C=C)C=NNC4=NC5=CC=CC=C5S4.CC1=CC(=C(C=C1)OC(=O)C2=CC3=CC(=C(C=C3C=C2)OC(=O)C4=CC=C(C=C4)OCC(COCCCCOC(=O)C=C)OC(=O)CCOC(=O)C=C)C=NNC5=NC6=CC=CC=C6S5)C.CC1=C(C=CC(=C1)OC)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC(COCCCCOC(=O)C=C)OC(=O)CCOC(=O)C=C)C=NNC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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